Leucylvaline

Description

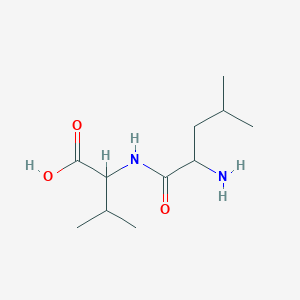

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-amino-4-methylpentanoyl)amino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSUKZSLOATHMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Leucyl-Valine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028942 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

72121-02-9 | |

| Record name | NSC524458 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Strategic Methodologies for Leucylvaline Synthesis in Research Environments

Chemical Synthesis Approaches for Leucylvaline

Chemical synthesis of dipeptides like this compound typically involves coupling reactions between protected amino acids. The choice of protecting groups and coupling reagents is crucial for achieving high yields and purity.

Modern Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, is a widely used technique for peptide synthesis, including dipeptides. In SPPS, the C-terminal amino acid (valine in the case of this compound) is anchored to an insoluble polymer resin. The peptide chain is then elongated by the sequential addition of protected amino acids (leucine), with washing steps performed after each coupling and deprotection step to remove excess reagents and byproducts. This immobilization simplifies purification.

The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is commonly employed in SPPS due to its lability under mild basic conditions, allowing for repetitive deprotection cycles without cleaving the peptide from the resin. nih.govbeilstein-journals.org Coupling of the incoming Fmoc-protected amino acid to the free amine of the resin-bound peptide is typically facilitated by activating agents such as carbodiimides (e.g., EDC) in combination with additives like HOBt (hydroxybenzotriazole). nih.govfrontiersin.org After coupling, the Fmoc group is removed using a base, such as piperidine, to expose the amine for the next amino acid addition. nih.gov While SPPS is highly effective for synthesizing peptides, challenges can arise, such as incomplete reactions and the accumulation of deletion sequences, particularly with longer peptides. uniroma1.itacs.org

Classical Liquid-Phase Peptide Synthesis (LPPS) Methods

Classical Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, involves the coupling of amino acids or peptide fragments in a homogeneous solution. Unlike SPPS, intermediates can be purified at each step, potentially leading to higher purity for some sequences, although this can be more labor-intensive. bachem.com

For the synthesis of this compound using LPPS, the amino group of leucine (B10760876) and the carboxyl group of valine would be protected. For example, the amine group of leucine could be protected with a Boc (t-butyloxycarbonyl) group, and the carboxylic acid group of valine could be protected as a benzyl (B1604629) ester. vaia.com These protected amino acids are then coupled using a suitable coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC). vaia.com After the peptide bond is formed, the protecting groups are selectively removed to yield the free this compound dipeptide. vaia.com LPPS allows for greater flexibility in the choice of protecting groups and reaction conditions compared to SPPS. bachem.com

Chemo-Enzymatic Synthesis Pathways for Dipeptides

Chemo-enzymatic synthesis combines the specificity of enzymatic reactions with the versatility of chemical methods. Enzymes, such as proteases, can catalyze peptide bond formation under appropriate conditions, often exhibiting high chemo- and stereoselectivity. While enzymatic synthesis is particularly useful for generating specific peptide bonds or for handling sensitive amino acids, its application for dipeptide synthesis like this compound depends on the availability of suitable enzymes that can efficiently catalyze the desired coupling between leucine and valine. Enzymatic methods can offer advantages such as milder reaction conditions and reduced use of harsh chemicals. mdpi.com Research in this area explores the use of various enzymes for peptide synthesis, including the formation of dipeptides. beilstein-journals.org

Innovative and Automated Synthetic Strategies

Advancements in peptide synthesis technology have led to the development of innovative and automated strategies aimed at increasing efficiency, speed, and throughput. Automated peptide synthesizers, based primarily on SPPS principles, allow for the hands-free, rapid synthesis of peptides by precisely controlling the addition of reagents, washing steps, and reaction times. beilstein-journals.orgnih.gov Microwave-assisted SPPS is one such innovation that significantly reduces reaction times by using microwave irradiation to accelerate coupling and deprotection steps. beilstein-journals.orgcem.com Flow-through peptide synthesizers represent another advancement, enabling large-scale synthesis with improved efficiency. peptisystems.com These automated systems are valuable in research environments for generating this compound and other peptides quickly and reliably. cem.com

Directed Synthesis of this compound Derivatives and Structural Analogues

The synthesis of this compound derivatives and structural analogues is important for exploring modified peptides with altered properties or functions. This often involves incorporating modified or unnatural amino acids into the peptide sequence.

Incorporation of Unnatural Amino Acids for Functional Modification

Incorporating unnatural amino acids into peptide structures is a powerful strategy to modulate their biological activity, stability, and pharmacokinetic properties. bioascent.comnih.govenamine.net For this compound, this could involve replacing either leucine or valine with an unnatural amino acid, or modifying the peptide backbone or side chains.

The synthesis of such analogues typically utilizes modified SPPS or LPPS protocols. Protected unnatural amino acids, often synthesized through specialized organic chemistry routes, are coupled using standard peptide coupling reagents. bioascent.comqyaobio.comrsc.org Challenges in synthesizing peptides containing unnatural amino acids can include difficulties in coupling efficiency, racemization, and the need for specific protecting group strategies compatible with the incorporated residue. nih.govpsu.edu Diastereoselective synthesis methods are being developed to obtain unnatural amino acid derivatives with high stereochemical purity. qyaobio.comrsc.org The ability to synthesize this compound analogues with unnatural amino acids provides researchers with tools to investigate the structure-activity relationships of this dipeptide and develop novel peptidomimetics.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 13786911 |

| Leucine | 6109 |

| Valine | 6287 |

| Piperidine | 8082 |

| Trifluoroacetic acid | 6422 |

Data Table: Representative Coupling Reagents Used in Peptide Synthesis

| Reagent Name | Acronym | Common Application |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | EDC·HCl | Peptide Coupling |

| Hydroxybenzotriazole | HOBt | Coupling Additive |

| Dicyclohexylcarbodiimide | DCC | Peptide Coupling |

| O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | SPPS Coupling Reagent |

Stereoselective Synthetic Protocols for this compound Analogues

Stereoselectivity is a critical aspect of peptide synthesis, particularly when synthesizing analogues or peptides containing non-canonical amino acids. This compound itself consists of naturally occurring L-amino acids (L-leucine and L-valine). However, the synthesis of this compound analogues might involve incorporating D-amino acids or modified amino acids, necessitating stereoselective control during the coupling reactions.

Stereoselective synthetic protocols aim to favor the formation of a specific stereoisomer over others. In peptide synthesis, this often involves the use of chiral auxiliaries, specific coupling reagents, or controlled reaction conditions that influence the stereochemical outcome. While the provided search results discuss stereoselective synthesis in the context of various amino acids and peptides qyaobio.commdpi.comcsic.esnih.govbeilstein-journals.orgmdpi.comresearchgate.netnih.govnih.govrsc.orgorganic-chemistry.orgsymeres.com, direct detailed protocols specifically for the stereoselective synthesis of this compound analogues are not extensively detailed within the provided snippets. However, the principles of stereoselective peptide synthesis, such as those involving controlling the configuration of chiral centers during coupling or using biocatalysis symeres.com, would be applicable. For instance, enzymatic methods can offer high stereospecificity in amino acid and peptide synthesis. symeres.com

Research has explored stereoselective approaches for synthesizing various amino acid derivatives and peptide analogues. qyaobio.commdpi.comcsic.esnih.govbeilstein-journals.orgmdpi.comresearchgate.netnih.govnih.govrsc.orgorganic-chemistry.orgsymeres.com These methods often involve the use of chiral catalysts or auxiliaries to direct the formation of the desired stereoisomer. mdpi.comresearchgate.netrsc.org

Synthesis of this compound-Based Molecular Probes and Conjugates

This compound can serve as a building block for the synthesis of molecular probes and conjugates. Molecular probes are molecules used to study biological processes, often by incorporating a detectable label or a functional group that interacts with a specific target. Conjugates involve the covalent attachment of a peptide, such as this compound, to another molecule, such as a drug, a protein, or a solid support.

The synthesis of this compound-based molecular probes and conjugates involves forming a peptide bond between protected leucine and valine, followed by coupling the resulting dipeptide to the desired probe or conjugate molecule. This coupling can occur at the N-terminus, C-terminus, or a reactive side chain of the amino acids if present and suitably protected/deprotected.

Research has demonstrated the synthesis of peptide-based conjugates for various applications. For example, peptides have been conjugated to macrocycles to form peptidoresorc psu.eduarenes, which have shown host-guest recognition properties. nih.govacs.org Amino acid and peptide conjugates have also been explored in the development of drug delivery systems and as potential therapeutic agents. researchgate.netrsc.orgmdpi.com The synthesis of such conjugates typically involves standard peptide coupling chemistry, ensuring that the functional groups on the probe or conjugate molecule are compatible with the peptide synthesis conditions or are appropriately protected.

While the provided results mention the synthesis of molecular probes based on leucine or containing dipeptide linkers like valine-citrulline rsc.orgmdpi.comnih.govmdpi.comnih.gov, specific examples detailing the synthesis of this compound-based molecular probes or conjugates are not explicitly provided. However, the general principles of peptide conjugation chemistry, involving the formation of amide bonds between the peptide and the molecule to be conjugated, would be applicable. nih.govacs.orgrsc.orgmdpi.com

Research findings indicate the use of dipeptides, including this compound, in studies exploring biological effects and as components in the synthesis of novel agents. researchgate.netdergipark.org.trresearchgate.net For instance, this compound has been studied for its potential biological activities. researchgate.net Dipeptide-sulfonamide conjugates have been synthesized and evaluated for antimalarial properties. researchgate.net These studies highlight the role of dipeptides like this compound as structural components in the design and synthesis of molecules with potential biological applications.

Data Table: Examples of Peptide/Amino Acid Conjugation Strategies (Based on Search Results)

| Conjugation Partners | Peptide/Amino Acid Component | Type of Conjugate | Linkage Type(s) Involved | Reference |

| Macrocycle (resorc psu.eduarene) | Valyl-leucine, Leucyl-valine | N-linked peptidoresorc psu.eduarenes | Amide bond | nih.govacs.org |

| Sulfonamide | Valyl-valine dipeptide | Dipeptide-sulfonamide conjugate | Amide bond | researchgate.net |

| Tetrahydrocurcumin | Glycine, Leucine, Isoleucine, Phenylalanine | Tetrahydrocurcumin-amino acid carbamates | Carbamate bond | mdpi.com |

| Transferrin (model protein) | Valine-citrulline dipeptide linker | Protein-based bioconjugate probes | Amide bond | rsc.org |

This table illustrates various strategies for conjugating peptides or amino acids to other molecules, providing context for how this compound could be utilized in the synthesis of probes and conjugates.

Advanced Structural Elucidation and Conformational Analysis of Leucylvaline

Spectroscopic Methodologies for Leucylvaline Structural Characterization

Spectroscopic methods are indispensable for probing the molecular structure of peptides. These techniques rely on the interaction of electromagnetic radiation with the molecule to reveal information about its chemical bonds, functional groups, and spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution, providing insights into the conformational preferences of this compound that are not accessible in the solid state. By analyzing various NMR parameters, a detailed 3D model can be constructed.

Key NMR experiments for this compound analysis include:

¹H and ¹³C NMR: These experiments identify the chemical environment of each hydrogen and carbon atom, respectively. The chemical shift of each nucleus is sensitive to its local electronic environment, allowing for the assignment of signals to specific atoms within the Leucine (B10760876) and Valine residues. nih.govmpg.denih.gov

COSY (Correlation Spectroscopy): This 2D NMR technique reveals scalar couplings between protons that are connected through chemical bonds, helping to piece together the spin systems of the individual amino acid residues.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other (typically <5 Å), regardless of whether they are bonded. The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing crucial distance restraints for calculating the three-dimensional structure of this compound in solution. nih.gov

The analysis of these NMR data allows for the determination of dihedral angles (phi, psi, and chi angles) that define the backbone and side-chain conformations of the dipeptide. For instance, the conformation of the valine residue's side chain can be determined by analyzing NOE data and coupling constants. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Residues Note: These are typical chemical shift ranges for Leucine and Valine residues in a peptide context and can vary based on solvent and pH.

| Atom | Leucine Residue | Valine Residue |

| ¹H-NMR | ||

| α-H | 4.1 - 4.5 ppm | 4.0 - 4.4 ppm |

| β-H | 1.5 - 1.8 ppm | 2.1 - 2.4 ppm |

| γ-H | 1.4 - 1.7 ppm | 0.9 - 1.1 ppm |

| δ-CH₃ | 0.8 - 1.0 ppm | - |

| γ-CH₃ | - | 0.9 - 1.1 ppm |

| ¹³C-NMR | ||

| Cα | 53 - 56 ppm | 60 - 63 ppm |

| Cβ | 40 - 43 ppm | 30 - 33 ppm |

| Cγ | 24 - 26 ppm | 18 - 20 ppm |

| Cδ | 21 - 24 ppm | - |

Mass spectrometry (MS) is a primary tool for verifying the molecular weight and amino acid sequence of peptides like this compound. osti.gov With a chemical formula of C₁₁H₂₂N₂O₃, this compound has a monoisotopic mass of 230.163043 Da. chemspider.com

High-resolution mass spectrometry can confirm this mass with high accuracy, validating the elemental composition. Tandem mass spectrometry (MS/MS) is used to confirm the sequence. In this technique, the protonated molecular ion of this compound ([M+H]⁺, m/z 231.170) is isolated and fragmented, typically through collision-induced dissociation (CID). rsc.orgnih.gov The fragmentation occurs preferentially at the peptide bond, generating a predictable series of fragment ions.

The primary fragment ions are:

b-ions: Fragments containing the N-terminus.

y-ions: Fragments containing the C-terminus.

By analyzing the mass-to-charge (m/z) ratios of these fragments, the sequence can be unequivocally determined as Leucyl-Valine. For example, the detection of a y₁ ion at m/z 118.086 would correspond to the valine residue, while a b₁ ion at m/z 114.112 would correspond to the leucine residue (after loss of CO). While MS is highly effective, distinguishing between isomeric amino acids like leucine and isoleucine requires specific fragmentation methods like charge transfer dissociation (CTD) or analysis of side-chain fragmentation patterns (d and w ions). wvu.edu

Table 2: Predicted m/z Values for Key MS/MS Fragment Ions of this compound ([M+H]⁺)

| Ion Type | Fragment Structure | Predicted m/z |

| b-ions | ||

| b₁ | Leucyl (acylium ion) | 114.112 |

| b₂ | Leucyl-Valyl (acylium ion) | 213.196 |

| y-ions | ||

| y₁ | Valine | 118.086 |

| y₂ | Leucyl-Valine | 231.170 |

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of the chemical bonds within this compound. It is particularly sensitive to the structure of the peptide backbone and the presence of hydrogen bonding. nih.gov The FTIR spectrum of a peptide is dominated by characteristic absorption bands of the amide group, known as Amide I, II, and A. shimadzu.comleibniz-fli.de

Amide I Band (1600-1700 cm⁻¹): This band arises mainly from the C=O stretching vibration of the peptide bond. researchgate.net Its precise frequency is highly sensitive to the peptide's secondary structure (e.g., α-helix, β-sheet) and hydrogen-bonding patterns. shimadzu.com

Amide II Band (1510-1580 cm⁻¹): This band results from a combination of the N-H in-plane bending and C-N stretching vibrations. leibniz-fli.de

Amide A Band (~3300 cm⁻¹): This band corresponds to the N-H stretching vibration and its position indicates the presence and strength of hydrogen bonds involving the amide proton. researchgate.net

By analyzing the positions and shapes of these bands, researchers can gain valuable information about the intermolecular interactions and conformational state of this compound in solid or solution phases. bas.bg

Table 3: Characteristic FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |

| Amide A | N-H stretch | 3225 - 3310 |

| Amide I | C=O stretch | 1630 - 1700 |

| Amide II | N-H bend, C-N stretch | 1510 - 1580 |

| Amide III | C-N stretch, N-H bend | 1240 - 1300 |

| Carboxylate (COO⁻) | Asymmetric stretch | ~1560 - 1610 |

| Ammonium (NH₃⁺) | Symmetric deformation | ~1500 - 1540 |

| C-H Stretches | Aliphatic side chains | 2850 - 2975 |

High-Resolution Structural Determination Techniques Applied to Dipeptides

While spectroscopy provides valuable data on molecular conformation and connectivity, high-resolution techniques like X-ray crystallography and Cryo-EM can deliver a precise, atom-by-atom picture of a molecule's structure.

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic structure of molecules in their solid, crystalline state. The technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms can be determined with high precision.

The crystal structure of this compound, co-crystallized with ethanol (B145695) (Leu-Val·C₂H₅OH), has been determined. researchgate.net Such a structure provides definitive information on:

Bond lengths, bond angles, and torsion angles: These parameters define the exact geometry of the dipeptide in the crystal lattice.

Conformation: The solid-state conformation of the peptide backbone and the orientation of the leucine and valine side chains are revealed.

Intermolecular Interactions: Crystallography clearly shows the hydrogen-bonding network that stabilizes the crystal packing. In zwitterionic dipeptides like this compound, these patterns are often dominated by "head-to-tail" chains where the N-terminal amino group of one molecule interacts with the C-terminal carboxylate group of a neighboring molecule. researchgate.net

Studies on systems containing L-Valine and L-Leucine have also identified the formation of a non-equimolar V₃L co-crystal, where three molecules of valine co-crystallize with one molecule of leucine in the unit cell, highlighting the complex solid-state behavior of these amino acids. mdpi.com

Cryo-Electron Microscopy (Cryo-EM) is a revolutionary technique for determining the high-resolution structure of biological macromolecules and their complexes in a near-native, hydrated state. americanpeptidesociety.org The process involves flash-freezing a thin layer of the sample solution in vitreous (non-crystalline) ice and imaging it with an electron microscope. formulationbio.com

A single dipeptide molecule like this compound is far too small to be visualized directly by current Cryo-EM methods, which are typically applied to molecules larger than ~40 kDa. acs.org However, Cryo-EM becomes an exceptionally powerful tool for analyzing this compound when it is part of a much larger assembly. rsc.org

Applications relevant to dipeptides include:

Peptide-Receptor Complexes: If this compound binds to a large protein receptor, Cryo-EM could be used to determine the structure of the entire complex, revealing the precise binding mode and induced conformational changes in both the peptide and the receptor. nih.gov

Supramolecular Assemblies: Some dipeptides can self-assemble into larger structures like nanotubes, fibrils, or hydrogels. rsc.org Cryo-EM is an ideal technique for elucidating the atomic-level details of how this compound molecules might pack together in such an assembly. rsc.org

Therefore, while not a tool for studying isolated this compound, Cryo-EM provides the means to understand its structural role in complex biological or material science contexts. americanpeptidesociety.org

Computational Modeling and Simulations for this compound Conformation

Computational modeling and simulations serve as powerful tools for investigating the conformational landscape of dipeptides like this compound at an atomic level of detail. These in silico techniques complement experimental methods by providing dynamic and energetic insights that are often difficult to obtain through laboratory analysis alone. By simulating the interactions between atoms over time, researchers can explore the vast number of possible shapes (conformations) the molecule can adopt, predict its most stable forms, and understand how it interacts with its environment.

Molecular Dynamics (MD) Simulations of this compound Conformational Space

Molecular Dynamics (MD) simulations are a cornerstone of computational biochemistry, used to study the physical movements of atoms and molecules. For this compound, MD simulations can map its conformational space by solving Newton's equations of motion for the system, providing a trajectory that reveals how the dipeptide's structure evolves over time.

MD studies on model dipeptides, such as the alanine (B10760859) dipeptide, have established robust methodologies for exploring backbone conformational equilibria. rutgers.edu These simulations can be performed in various environments, such as in the gas phase or in an aqueous solution, to understand how solvent affects the conformational preferences of the peptide. rutgers.edu Advanced sampling techniques, like replica exchange molecular dynamics, can be employed to overcome the limitations of classical MD and more efficiently sample large conformational changes, which is crucial for flexible molecules. manchester.ac.uk The resulting trajectories allow for the construction of free energy landscapes, such as Ramachandran plots, which visualize the most energetically favorable combinations of the backbone dihedral angles (φ and ψ). For a dipeptide like this compound, these simulations would reveal the preferred orientations of both the peptide backbone and the bulky isobutyl (Leucine) and isopropyl (Valine) side chains. Coarse-grained models, which group atoms into larger beads, can also be used to access longer timescale dynamics, on the order of microseconds, to study large-scale conformational changes. nih.gov

Force Field Parameterization and Application in Dipeptide Analysis

The accuracy of MD simulations is critically dependent on the quality of the force field used. A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system of particles. uiuc.edu It defines the energetic cost of bond stretching, angle bending, and torsional rotations, as well as non-bonded interactions like van der Waals forces and electrostatic interactions. rutgers.eduuiuc.edu

Widely used protein force fields include AMBER (Assisted Model Building with Energy Refinement) and CHARMM (Chemistry at HARvard Macromolecular Mechanics). rutgers.eduuiuc.edunih.gov These force fields contain parameter sets for standard amino acids. The development of a consistent force-field parameter library for amino acids in their various forms (e.g., zwitterionic) is crucial for accurate simulations. nih.gov For a this compound simulation, parameters for the leucine and valine residues would be drawn from established libraries such as parm99SB or CHARMM22. nih.govnih.gov The process involves defining atom types, charges, bond lengths, angles, and dihedral terms that accurately reflect the molecule's quantum mechanical properties and experimental data. uiuc.edubiorxiv.org

Table 1: Components of a Typical Molecular Mechanics Force Field Energy Function

| Term | Description | Mathematical Form |

| Bond Stretching | Energy required to stretch or compress a bond from its equilibrium length. | E_bond = Σ k_b(b - b₀)² |

| Angle Bending | Energy required to bend the angle between three bonded atoms from its equilibrium value. | E_angle = Σ k_θ(θ - θ₀)² |

| Dihedral Torsion | Energy associated with the rotation around a central bond, describing steric and electronic effects. | E_dihedral = Σ k_φ[1 + cos(nφ - δ)] |

| Van der Waals | Describes short-range attractive and repulsive forces between non-bonded atoms. | E_vdw = Σ [ (A/r¹²) - (B/r⁶) ] |

| Electrostatic | Describes the Coulombic interaction between atoms based on their partial charges. | E_elec = Σ (qᵢqⱼ) / (εrᵢⱼ) |

Quantum Mechanical (QM) Calculations for Electronic and Structural Insights

While force fields provide a computationally efficient way to model large systems, Quantum Mechanical (QM) calculations offer a more fundamental and often more accurate description of molecular properties. rutgers.edunih.gov QM methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule. nih.gov For dipeptides, QM methods like Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory are used to calculate precise energies for different conformations, providing benchmarks for force field development and deeper insights into electronic properties. nih.govscielo.org.mx

Studies on valine, leucine, and isoleucine dipeptides have used QM calculations to determine the relative energies of side-chain rotamers. nih.gov These calculations show that QM-derived energies can differ significantly from those predicted by molecular mechanics force fields or knowledge-based potentials derived from protein structure databases. nih.gov For this compound, DFT calculations using functionals like B3LYP with a basis set such as 6-31G(d) could be employed to optimize the geometry of various conformers and calculate their relative energies, vibrational frequencies for comparison with IR spectroscopy, and partial atomic charges for use in more accurate force fields. nih.govresearchgate.net Such calculations provide a rigorous theoretical description of the dipeptide's conformational energetics. rutgers.edu

Table 2: Comparison of Calculated Rotamer Probabilities for Valine Dipeptides Data adapted from a study using Quantum Mechanics and Molecular Mechanics to estimate rotamer energies. nih.gov Probabilities are for α-helical backbone conformations.

| Rotamer (χ₁) | Probability (QM - MP2) | Probability (MM - CHARMM22) | Probability (PDB Statistics) |

| -60° | 0.20 | 0.08 | 0.16 |

| 180° | 0.76 | 0.88 | 0.78 |

| +60° | 0.04 | 0.04 | 0.06 |

In Silico Prediction and Docking of this compound Interactions

In silico docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is fundamental in drug design and for understanding molecular recognition. Docking algorithms explore various binding poses of the ligand in the receptor's binding site and use a scoring function to estimate the binding affinity for each pose. nih.govmdpi.com

For this compound, a docking study would begin by defining a target receptor, such as a peptide transporter or an enzyme active site. Software like AutoDock Vina or Glide would then be used to place the this compound molecule into the binding pocket. nih.govnih.gov The scoring function evaluates interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic forces between the dipeptide and the protein's amino acid residues. nih.gov The results are ranked based on their predicted binding energy, with lower energy values indicating a more favorable interaction. nih.gov To refine the static picture provided by docking, the most promising docked poses are often subjected to MD simulations to assess the stability of the predicted interactions in a dynamic, solvated environment. mdpi.com This integrated approach provides a more realistic view of the binding event. mdpi.com

Enzymatic Interactions and Molecular Mechanisms of Leucylvaline in Biological Processes

Leucylvaline as a Substrate or Modulator within Enzymatic Systems

Dipeptides like this compound can interact with enzymatic systems, potentially acting as substrates or modulators. The specific nature of these interactions depends on the enzyme's substrate specificity and the dipeptide's structural characteristics.

This compound Interaction with Aminoacyl-tRNA Synthetases (e.g., Isoleucyl-tRNA Synthetase)

Aminoacyl-tRNA synthetases are crucial enzymes that catalyze the attachment of an amino acid to its cognate transfer RNA (tRNA) molecule, a highly specific process essential for protein synthesis. ebi.ac.uk Isoleucyl-tRNA synthetase (IleRS) is a well-studied example, known for its ability to discriminate against structurally similar amino acids like valine and norvaline during both the synthetic and editing reactions to prevent translational errors. nih.gov While research has focused on the interaction of individual amino acids like valine and isoleucine with these synthetases, the direct interaction of the dipeptide this compound with aminoacyl-tRNA synthetases, such as IleRS or leucyl-tRNA synthetase (LeuRS), is less extensively documented in the provided search results. Studies on aminoacyl-tRNA synthetases highlight their specificity for single amino acids for the purpose of tRNA charging. ebi.ac.uk However, the possibility of dipeptides acting as alternative substrates or modulators, perhaps at lower efficiencies or through different binding sites, is an area that would require further investigation beyond the scope of the provided information.

Aminoacyl-tRNA Synthetase Specificity

| Enzyme | Cognate Amino Acid | Discrimination Against (Examples) | Mechanism of Discrimination |

| Isoleucyl-tRNA Synthetase | Isoleucine | Valine, Norvaline, α-aminobutyrate nih.gov | Primarily higher KM, hydrolytic editing nih.gov |

| Leucyl-tRNA Synthetase | Leucine (B10760876) | - | - |

| Valyl-tRNA Synthetase | Valine | Fluorinated α-aminobutyrates nih.gov | - |

Mechanisms of this compound Involvement in Peptide Hydrolysis and Turnover

Peptide hydrolysis is the process by which peptide bonds are cleaved, breaking down peptides into smaller peptides or individual amino acids. This process is central to protein digestion and turnover. Enzymes called peptidases or proteases catalyze peptide hydrolysis through various mechanisms. nih.govlibretexts.org this compound, being a dipeptide, is a potential substrate for peptidases that can cleave the peptide bond between leucine and valine.

The mechanisms of peptide hydrolysis often involve a nucleophilic attack on the carbonyl carbon of the peptide bond, leading to the formation of a tetrahedral intermediate, which then breaks down to yield the hydrolysis products. nih.govlibretexts.orguregina.ca Metalloproteases, for instance, utilize a metal ion (such as Zn²⁺) in their active site to activate a water molecule for nucleophilic attack and stabilize the tetrahedral intermediate. libretexts.org Leucine aminopeptidase, a binuclear metallopeptidase, has been studied for its hydrolysis mechanism involving a co-catalytic metal center. nih.gov

While the general mechanisms of peptide hydrolysis are well-understood, specific research detailing the enzymatic hydrolysis of this compound by particular peptidases is not prominently featured in the provided search results. However, as a dipeptide, this compound would be subject to the action of peptidases capable of cleaving Leu-Val bonds. The turnover of this compound would depend on the activity and specificity of such enzymes within biological systems. Some dipeptides are described as short-lived intermediates on their way to further degradation into specific amino acids. hmdb.ca

Elucidating the Molecular Mechanisms of this compound in Signaling Pathways

Beyond serving as building blocks for proteins or intermediates in degradation, amino acids and dipeptides can act as signaling molecules, influencing various cellular pathways.

Modulatory Effects on the Mechanistic Target of Rapamycin (B549165) Complex 1 (mTORC1) Signaling Pathway

The mechanistic target of rapamycin complex 1 (mTORC1) is a critical cellular signaling hub that regulates cell growth, metabolism, and protein synthesis in response to nutrient availability, growth factors, and energy status. mit.edufrontiersin.orgnih.govnih.gov Branched-chain amino acids (BCAAs), particularly leucine, are well-established activators of the mTORC1 pathway. frontiersin.orgnih.govresearchgate.netscielo.br Leucine signals to mTORC1, and this activation is crucial for processes like muscle protein synthesis. nih.govresearchgate.netnih.gov

While leucine's role in activating mTORC1 is extensively documented, the direct modulatory effects of the this compound dipeptide on this pathway are less clear from the provided information. However, given that this compound is composed of leucine and valine, and leucine is a potent mTORC1 activator, it is plausible that this compound could influence this pathway. Some studies on whey protein hydrolysate, which contains various bioactive peptides including potentially this compound, suggest an involvement in stimulating pathways related to stress response and potentially mTOR signaling. researchgate.net One study on whey protein hydrolysate peptides indicated that Leu-Val increased the expression of p-mTOR and p-AMPK. researchgate.net This suggests a potential, albeit indirect through the dipeptide form or in conjunction with other peptides, influence of this compound on mTOR signaling.

Mechanism of mTORC1 Activation by Amino Acids (General)

| Component | Role in mTORC1 Signaling |

| Amino Acids | Signal to mTORC1, particularly BCAAs (Leucine) frontiersin.orgnih.govresearchgate.netscielo.br |

| Rag GTPases | Activated by amino acids, interact with mTORC1 frontiersin.orgnih.gov |

| Rheb | Potent mTORC1 activator, interacts on lysosomal surface frontiersin.orgnih.gov |

| Lysosome | Crucial location for amino acid sensing and mTORC1 activation frontiersin.orgnih.gov |

| Raptor | Component of mTORC1, interacts with Rag GTPases and EP300 nih.gov |

| EP300 | Acetyltransferase, positively regulates mTORC1 activity via Raptor acetylation nih.gov |

| Acetyl-CoA | Leucine metabolite, positively regulates mTORC1 activity nih.gov |

This compound's Influence on Ribosomal Protein Synthesis Regulation

Ribosomal protein synthesis is the fundamental process by which cells create proteins, guided by the genetic information carried by messenger RNA (mRNA). ebsco.com This process is tightly regulated, and the mTORC1 pathway plays a significant role in controlling the initiation and elongation phases of translation. frontiersin.orgnih.govresearchgate.net Activation of mTORC1 leads to the phosphorylation of key downstream targets, such as ribosomal protein S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which promote mRNA translation initiation and elongation. frontiersin.orgnih.govresearchgate.net

Leucine has been shown to stimulate the translation of ribosomal protein mRNA, contributing to the cellular capacity for protein synthesis. nih.govscielo.br Given the connection between leucine, mTORC1 signaling, and ribosomal protein synthesis, it is plausible that this compound could also exert an influence on this process, potentially mediated through its constituent amino acids or via the mTORC1 pathway as suggested by the whey protein hydrolysate study. researchgate.net Research indicates that leucine is particularly effective among BCAAs in stimulating the translation of ribosomal protein mRNA. nih.gov The phosphorylation of 4E-BP1 and S6K1 are key events linking mTORC1 activation to the regulation of protein synthesis. nih.govresearchgate.netnih.gov

Key Regulators of Protein Synthesis Initiation

| Factor | Role |

| mTORC1 | Central regulator, phosphorylates S6K1 and 4E-BP1 frontiersin.orgnih.govresearchgate.net |

| S6K1 | Phosphorylates ribosomal protein S6, promotes translation frontiersin.orgnih.govresearchgate.net |

| 4E-BP1 | Inhibits eIF4E, phosphorylation by mTORC1 releases inhibition frontiersin.orgnih.govresearchgate.net |

| eIF4E | Binds to mRNA cap, initiates translation researchgate.netebsco.com |

Role in Mitochondrial Biogenesis and Functional Modulation

Mitochondria are essential organelles responsible for cellular energy production through oxidative phosphorylation and ATP synthesis. nih.govmedicinacomplementar.com.br Mitochondrial biogenesis, the process of creating new mitochondria, and the modulation of mitochondrial function are crucial for maintaining cellular health and energy homeostasis. nih.govmedicinacomplementar.com.br Branched-chain amino acids, including valine and leucine, have been implicated in influencing mitochondrial function and biogenesis. nih.govnih.govaging-us.com

Studies have shown that valine can improve mitochondrial function, enhance oxidative phosphorylation, and increase ATP production. nih.gov Valine treatment has been linked to increased expression of genes involved in mitochondrial biogenesis and dynamics, such as PGC-1α and PGC-1β. nih.gov Leucine has also been demonstrated to stimulate mitochondrial biogenesis through pathways involving SIRT1 and AMPK signaling. nih.gov

While the individual amino acids, leucine and valine, have known roles in mitochondrial biology, the specific contribution or effect of the this compound dipeptide on mitochondrial biogenesis and functional modulation is not explicitly detailed in the provided search results. However, considering the effects of its constituent amino acids, it is plausible that this compound could collectively influence these processes. The observed increase in PGC-1α mRNA expression following whey protein isolate co-ingestion with carbohydrates, and the link between exercise-induced mitochondrial biogenesis and adaptations, suggest that components within whey protein hydrolysate, potentially including this compound, could play a role in these adaptive responses. researchgate.net

Factors Influencing Mitochondrial Biogenesis and Function

| Factor | Effect on Mitochondria |

| Valine | Improves function, enhances oxidative phosphorylation, increases ATP production, upregulates biogenesis genes nih.gov |

| Leucine | Stimulates biogenesis via SIRT1-AMPK pathways nih.gov |

| PGC-1α, PGC-1β | Involved in regulating mitochondrial function and biogenesis nih.govnih.gov |

| SIRT1, AMPK | Promote mitochondrial biogenesis and oxidative capacity nih.gov |

| Oxidative Stress | Can impair mitochondrial function nih.gov |

Regulation of Heat Shock Protein (HSP) Expression and Chaperone Function

Heat shock proteins (HSPs) are a family of proteins known for their crucial roles as molecular chaperones, assisting in protein folding, assembly, and transport, as well as protecting cells from various stressors wikipedia.org. Research suggests that bioactive peptides, such as those derived from whey protein hydrolysate, can influence HSP expression researchgate.netresearchgate.netfapesp.br.

Specifically, studies in rats have demonstrated that oral administration of the Leucyl-valine (Leu-Val) dipeptide can upregulate the expression of exercise-induced HSP70 and HSP25 in skeletal muscle researchgate.net. Furthermore, Leu-Val was observed to increase the expression of HSP90 researchgate.net. This suggests a role for this compound in enhancing the cellular stress response and potentially improving protein handling capacity within muscle tissue.

It is noteworthy that while individual BCAAs like leucine and valine have been studied for their effects on HSPs, the dipeptide form of this compound appears to exert distinct effects. For instance, a study investigating the effects of individual amino acids (leucine, valine, isoleucine) found that none of these individually affected HSP25 expression, and valine did not increase HSP60 expression, unlike other tested amino acids nih.gov. This highlights the potential for this compound as a dipeptide to have unique signaling or metabolic roles compared to its constituent free amino acids.

Contribution to Cellular Antioxidant Defense Mechanisms

Cellular antioxidant defense mechanisms are essential for neutralizing reactive oxygen species (ROS) and protecting against oxidative stress, which is implicated in various physiological and pathological processes mdpi.comnih.gov. This compound has been shown to contribute to these defense systems.

Research indicates that Leucyl-valine can increase and restore the expression of components within the cellular antioxidant system researchgate.net. While the precise mechanisms are still being elucidated, this suggests that this compound may help bolster the cell's capacity to combat oxidative damage.

Studies on the individual amino acids, valine and leucine, have also suggested antioxidant properties. In hypercholesterolemic rats, valine and leucine individually were reported to decrease serum levels of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), enzymes involved in antioxidant defense, and were considered useful antioxidants in this context scirp.org. Additionally, investigations into the protective mechanisms of leucine and isoleucine against oxidative damage in bovine mammary epithelial cells revealed that leucine upregulated pathways including the degradation of valine, leucine, and isoleucine nih.gov. This suggests an interplay between BCAA metabolism and antioxidant responses.

This compound Integration into Broader Metabolic Networks

This compound, as a dipeptide of two BCAAs, is inherently linked to amino acid metabolism but also shows connections to other key metabolic pathways, such as lipid metabolism, and is being explored for potential roles in epigenetic modulation.

Interplay with Branched-Chain Amino Acid (BCAA) Catabolism and Anabolism

This compound is an intermediate product that can arise from protein digestion or catabolism hmdb.ca. Its constituent amino acids, leucine and valine, are BCAAs, which have unique metabolic fates. BCAA catabolism is primarily initiated in extrahepatic tissues, particularly muscle, through the action of branched-chain aminotransferase (BCAT) mdpi.com. The resulting branched-chain α-keto acids (BCKAs) can then be further metabolized by the branched-chain α-keto acid dehydrogenase (BCKDH) complex mdpi.com. While the liver has low BCAT activity, it possesses high BCKDH activity and can metabolize BCKAs released from muscle mdpi.com.

The presence of this compound suggests it can be either transported and utilized as a dipeptide or hydrolyzed into its constituent amino acids, leucine and valine, which then enter the free amino acid pool and participate in their respective catabolic and anabolic pathways, including protein synthesis researchgate.net. Research showing leucine upregulating the "valine, leucine, and isoleucine degradation" pathway indicates a potential feedback or regulatory link between the availability of these amino acids (and potentially their dipeptide forms) and their catabolic processing nih.gov.

Links to Lipid Metabolism Pathways and Regulation

Emerging research indicates that this compound and its constituent amino acids can influence lipid metabolism. In rat studies, Leucyl-valine was found to enhance lipase (B570770) expression and lead to reduced levels of cholesterol and triacylglycerols researchgate.net.

Studies focusing on individual BCAAs, leucine and valine, have also demonstrated effects on lipid metabolism. Dietary supplementation with leucine in mice significantly affected serum lipid profiles and regulated genes related to fat synthesis and fatty acid synthesis nih.gov. Both leucine and valine have been shown to decrease serum and hepatic lipid accumulation and downregulate various lipid species in the liver of pigs rsc.org. Furthermore, research highlights differential effects of valine and leucine on hepatic lipid metabolism, with valine specifically increasing odd-chain fatty acid levels and leucine influencing fatty acid transport nih.gov.

The detection of Leucyl-valine in fecal samples after incubation also suggests potential interactions with gut microbiota, which are known to play a role in modulating lipid metabolism, partly through the transformation of bile acids biorxiv.org.

Peptidomimetic Design and Research Applications Inspired by Leucylvaline

Principles of Rational Design for Leucylvaline-Based Peptidomimetics

Rational design of peptidomimetics begins with understanding the structure-activity relationship of the parent peptide and aiming to create molecules that retain the ability to interact with the biological target. biosyn.comnih.govamericanpharmaceuticalreview.com For dipeptides like this compound, this involves considering the conformation of the peptide bond and the spatial orientation of the side chains of leucine (B10760876) and valine.

Mimicry of this compound's Bioactive Conformations for Functional Analogues

Mimicking the bioactive conformation of a peptide is a crucial aspect of peptidomimetic design. diva-portal.org For dipeptides, this often involves restricting the conformational flexibility of the molecule to favor a specific orientation that is recognized by a biological target. Strategies include the use of conformationally constrained amino acids or dipeptide surrogates. nih.gov Dipeptide mimetics have been particularly relevant in mimicking beta-turn conformations, which are common secondary structures in peptides and proteins. nih.govbiosyn.com By incorporating rigid scaffolds or constrained structures, researchers aim to lock the this compound-inspired mimetic into a conformation that effectively interacts with its intended target, potentially leading to functional analogues. researchgate.net

Strategies for Enhancing Proteolytic Stability of Dipeptide Mimetics

One of the primary limitations of native peptides is their susceptibility to proteolytic degradation by peptidases. nih.govmdpi.commdpi.com Enhancing the proteolytic stability of this compound-based mimetics is essential for their potential use in research and therapeutic applications. Various chemical modifications can be employed to achieve this:

N- and C-terminal modifications: Modifying the N-terminus (e.g., acetylation) or the C-terminus (e.g., amidation) can protect against exopeptidases. nih.govnih.gov

Substitution with D-amino acids: Replacing natural L-amino acids with their D-enantiomers can significantly decrease recognition and cleavage by proteolytic enzymes. nih.govmdpi.comnih.govacs.orguminho.pt

Peptide bond isosteric replacement: Substituting the labile amide bond with non-hydrolysable surrogates, such as sulfonamides, azapeptides, or 1,2,3-triazoles, can improve enzymatic stability. mdpi.comacs.orgwjarr.comupc.edu

Cyclization: Forming cyclic structures can restrict conformational freedom and hinder protease access to cleavable bonds, thereby increasing stability. nih.govmdpi.comupc.eduencyclopedia.pub Cyclization can occur head-to-tail, head-to-side chain, tail-to-side chain, or side chain-to-side chain. mdpi.com

Incorporation of unnatural amino acids: Introducing non-canonical amino acids, such as N-methylated or C-alpha-substituted residues, can also enhance resistance to proteolysis. nih.govacs.orguminho.ptcsic.es

These strategies, when applied to this compound-derived structures, can result in peptidomimetics with significantly improved half-lives in biological environments.

Modifications for Improved Cellular Uptake and Permeability in Research Models

For peptidomimetics to be effective in intracellular research targets, they must be able to cross cell membranes. Poor cellular uptake and permeability are common challenges for peptide-based molecules. nih.govmdpi.com Modifications to improve these properties in this compound-based mimetics include:

Increasing lipophilicity: Attaching hydrocarbon chains (lipidation or alkylation) or incorporating amino acids with lipophilic side chains can enhance interactions with cell membranes and improve internalization. csic.esmdpi.com

Incorporating cationic residues: The presence of positively charged amino acids, such as arginine, can facilitate cellular uptake, potentially through interactions with negatively charged cell surface components. mdpi.comencyclopedia.pubmdpi.com

N-methylation and cyclization: These modifications, while also enhancing stability, can influence permeability by reducing hydrogen bonding potential and increasing rigidity. mdpi.comnih.govupc.eduencyclopedia.pubcsic.es

Conjugation to cell-penetrating peptides (CPPs): Attaching the this compound mimetic to known CPP sequences can facilitate its transport across cell membranes. mdpi.comcsic.esmdpi.comfrontiersin.org

Rational design incorporating these modifications can lead to this compound-inspired peptidomimetics with improved ability to enter cells and reach intracellular targets in various research models.

Functionalization and Chemical Derivatization for Targeted Biochemical Probes

Chemical functionalization and derivatization techniques are essential for converting this compound-based structures into targeted biochemical probes. These modifications allow for the attachment of various labels, tags, or reactive groups to the peptidomimetic scaffold. uniupo.itmdpi.comumich.edu Functionalization can be performed during synthesis, often on solid phase, or post-synthesis in solution. uniupo.it These probes can be used to investigate biological processes, identify binding partners, or visualize specific targets within cells or tissues. mdpi.comumich.edumdpi.com

Synthesis and Evaluation of this compound-Derived Inhibitors or Activators

This compound-derived peptidomimetics can be designed and synthesized with the aim of acting as inhibitors or activators of specific enzymes or receptors. The synthesis typically involves standard peptide synthesis techniques, with the incorporation of modified amino acids or peptide bond surrogates as required by the rational design. mdpi.comnih.gov Following synthesis, these compounds undergo rigorous biological evaluation to determine their activity and potency. This evaluation can include in vitro assays to measure enzyme inhibition or activation, receptor binding affinity, and cellular responses. For example, dipeptide sulfonamide conjugates, including Val-Val derivatives, have been synthesized and evaluated for antimalarial and antioxidant activities. researchgate.net The evaluation process often involves determining IC50 (half maximal inhibitory concentration) or EC50 (half maximal effective concentration) values and assessing selectivity for the target. mdpi.comnih.gov

Development of this compound-Containing Scaffolds for Drug Discovery Research

The concept of using molecular scaffolds is a significant approach in drug discovery, where a core structure serves as a template for building diverse molecules with potential biological activities. nih.govmdpi.comnih.govrsc.org this compound or its mimetics can potentially serve as components or inspiration for the development of such scaffolds. Dipeptide mimetics can be incorporated into larger molecular frameworks to present specific functional groups in a defined spatial orientation. biosyn.com While this compound itself is a simple dipeptide, the principles derived from designing its peptidomimetics, such as incorporating conformational constraints or modified backbones, can inform the design of novel scaffolds. Research into the self-assembly of dipeptides and their derivatives into ordered structures like hydrogels also suggests their potential as scaffolds for biomaterials and drug delivery systems. nih.gov The development process involves synthesizing libraries of compounds based on the this compound-inspired scaffold and evaluating their biological activity against relevant targets in drug discovery research. rsc.org

Compound Table

| Compound Name | PubChem CID |

| This compound | 352038 |

Data Table Example (Illustrative - Specific data for this compound mimetics would require specific research context)

This compound-Based Peptidomimetics in Investigative Biological Systems

Dipeptides, including this compound, can provide minimal recognition motifs that, when incorporated into peptidomimetic structures, can be used to investigate biological systems. Peptidomimetics derived from or inspired by dipeptides can be designed to target specific proteins or enzymes to study their roles in cellular processes.

Based on the available search information, while there is extensive research on peptidomimetics in general for modulating protein-protein interactions and enzyme activity, specific detailed research findings focusing explicitly on this compound-based peptidomimetics in these applications within research models were not identified. The following subsections describe the general principles and approaches in these areas, where dipeptide-based structures, including those potentially inspired by this compound, could be relevant.

Disruption or Modulation of Protein-Protein Interactions in Research Models

Protein-protein interactions (PPIs) are fundamental to a vast array of biological processes and are significant targets for research and therapeutic intervention frontiersin.orgnih.govresearchgate.netresearchgate.net. Modulating PPIs with small molecules is challenging due to the large and often flat nature of protein interaction surfaces frontiersin.orgnih.govresearchgate.net. Peptides and peptidomimetics, with their ability to mimic protein surfaces and secondary structures, are considered promising tools for targeting PPIs acs.orgnih.govacs.orgresearchgate.netfrontiersin.orgfrontiersin.org.

Dipeptide-based peptidomimetics could potentially be designed to mimic critical contact points or "hot spots" at protein-protein interfaces frontiersin.org. By presenting specific side chains or structural features in a constrained or stable conformation, these peptidomimetics could compete with endogenous proteins, thereby disrupting or modulating PPIs in research models nih.govresearchgate.net. Research in this area often involves structure-based design, where the known interaction interface is analyzed to inform the design of peptidomimetics that can bind with high affinity and specificity frontiersin.orgnih.govresearchgate.net. Techniques such as rational design and the screening of peptidomimetic libraries are employed to identify molecules capable of interfering with desired PPIs acs.orgnih.gov.

While the general approach of using peptidomimetics to target PPIs is well-established, specific detailed studies demonstrating the use of peptidomimetics directly derived from or based explicitly on the this compound sequence for disrupting or modulating protein-protein interactions in research models were not found in the consulted literature. Research in this area often focuses on peptidomimetics inspired by larger peptide sequences known to be involved in specific PPIs explorationpub.commdpi.comnih.gov.

Targeted Modulation of Enzyme Activity for Mechanistic Studies

Enzymes are crucial biological catalysts, and modulating their activity is a key strategy for investigating biological pathways and developing therapeutic agents acs.orgacs.org. Peptidomimetics can be designed as enzyme inhibitors or activators by mimicking the transition state of a reaction or by binding to the enzyme's active site or an allosteric site nih.govacs.orgnih.govnih.gov.

Dipeptides, or peptidomimetics incorporating dipeptide-like structures, can serve as a basis for designing enzyme modulators, particularly for enzymes that recognize dipeptide substrates or transition states. Modifications to the dipeptide structure can improve binding affinity, enhance stability against enzymatic degradation, and confer specificity for a particular enzyme isoform nih.govnih.gov. Research involves synthesizing libraries of dipeptide mimetics and evaluating their effects on enzyme activity through biochemical assays. Structure-activity relationship studies are then conducted to understand how modifications to the peptidomimetic structure influence its interaction with the enzyme and its modulating effect nih.gov.

Although dipeptide mimetics have been explored as enzyme inhibitors, specific detailed research findings on the targeted modulation of enzyme activity for mechanistic studies using peptidomimetics explicitly based on the this compound sequence were not identified in the available search results. Studies in this domain often focus on peptidomimetics designed to mimic the substrates or transition states of specific enzymes, which may or may not involve a this compound-like structure nih.govnih.gov.

Advanced Analytical Research Methodologies for Leucylvaline Investigation

Chromatographic Separation and Quantification Techniques

Chromatography plays a crucial role in separating Leucylvaline from complex mixtures and quantifying its amount. Different chromatographic modes exploit the unique chemical properties of the dipeptide for effective analysis.

High-Performance Liquid Chromatography (HPLC) for Dipeptide Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis and purification of peptides, including dipeptides, due to its versatility and ability to separate compounds based on various properties such as size, charge, and hydrophobicity nih.gov. For assessing peptide purity, analytical HPLC with short-wavelength UV detection (HPLC-UV) is a preferred method as it can detect and resolve impurities nih.gov. Purity is typically assessed by integrating the peak area corresponding to the peptide of interest and expressing it as a percentage of the total area of all detected peaks nih.gov. However, this approach assumes uniform UV absorbance proportional to mass, which may result in semi-quantitative results nih.gov.

Reversed-phase HPLC (RP-HPLC) is a common mode for peptide purity analysis, often performed on C18 columns using acetonitrile-water gradients with trifluoroacetic acid (TFA) altabioscience.comcreative-proteomics.com. Separation in RP-HPLC is based on the different polarities of polypeptides, leading to varying elution times creative-proteomics.com. Detection is commonly achieved using UV detection, often at 220 nm to monitor the peptide bond, or at 275 nm if the peptide contains aromatic amino acids like tyrosine or tryptophan creative-proteomics.com. A pure peptide is expected to show a single, sharp peak in the chromatogram, while impurities will appear as additional peaks creative-proteomics.com.

HPLC can also be used for the quantitative analysis of amino acids, the building blocks of peptides libretexts.orgnih.gov. After hydrolysis of the peptide into its constituent amino acids, techniques like HPLC-UV can be employed for their simultaneous quantification nih.gov.

Gas Chromatography (GC) Applications in Peptide Analysis

Gas Chromatography (GC) is primarily used for the analysis of volatile compounds. Due to the non-volatile nature of peptides, GC requires their transformation into volatile derivatives through chemical modification americanpeptidesociety.orgnih.gov. This requirement limits its widespread use in general peptide research compared to HPLC americanpeptidesociety.org. Nevertheless, GC is valuable for specific applications such as analyzing peptide degradation products or small peptides that can be made volatile americanpeptidesociety.org. Derivatization agents like trimethylsilyl (B98337) (TMS) or methylation are often used americanpeptidesociety.org. Separated peptides are typically detected using a flame ionization detector (FID) or mass spectrometry (GC-MS) for structural information americanpeptidesociety.org. GC has also been applied in the analysis of amino acid enantiomers in peptide hydrolysates after derivatization researchgate.netmdpi.com. A novel method utilizing gas chromatography–isotope dilution infrared spectrometry (GC–IDIR) has been proposed for accurate peptide purity analysis, demonstrating comparable accuracy and precision to HPLC–isotope dilution mass spectrometry (HPLC–IDMS) for certain peptides nih.govchromatographyonline.com.

Ion-Exchange Chromatography for Amino Acid and Peptide Profiling

Ion-exchange chromatography (IEC) is a powerful technique for separating ionizable molecules, including amino acids and peptides, based on differences in their charge attributes creative-proteomics.comresearchgate.net. It is widely used for the separation and quantification of amino acids and is essential in various fields such as food science and medicine researchgate.net. For peptide analysis, IEC is particularly useful in multi-step separation protocols, often preceding a final RP-HPLC purification step nih.gov. Peptides, being composed of amino acids with varying acidic and basic groups, behave as zwitterions, and their net charge is influenced by the surrounding pH researchgate.net. Ion-exchange columns, such as strong cation-exchange columns, are recommended for general peptide applications due to their stable charged character across a range of pH values nih.gov. Peptides are typically eluted using a salt gradient, often eluting in groups based on increasing net positive charge nih.gov.

Mass Spectrometry for Comprehensive Qualitative and Quantitative Analysis

Mass spectrometry (MS) is a sophisticated analytical tool used to determine the mass and structural characteristics of molecules creative-proteomics.com. It involves ionizing molecules, separating them based on their mass-to-charge ratio (m/z), and measuring the abundance of the resulting ions creative-proteomics.com. MS is a potent tool for the detection, characterization, and identification of compounds, including peptides, in complex mixtures creative-proteomics.com.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) in Peptidomics

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the analytical method of choice in modern peptidomics research nih.govspringernature.comresearchgate.net. This technique combines the separation power of LC with the detailed structural information provided by MS/MS, enabling the comprehensive analysis of complex peptide mixtures mtoz-biolabs.com. LC separates peptides based on their physical and chemical properties before they are introduced into the mass spectrometer mtoz-biolabs.com. Electrospray ionization (ESI) is commonly used to ionize peptides as they elute from the LC column mtoz-biolabs.com. In tandem MS (MS/MS), selected precursor ions (peptides) are fragmented, and the resulting product ions are measured, providing sequence information mtoz-biolabs.com.

LC-MS/MS is invaluable for peptide detection, identification, and quantification in various biological matrices springernature.commtoz-biolabs.com. It offers high specificity and sensitivity, making it suitable for analyzing low-abundance peptides nih.govspringernature.com. Sample preparation, including techniques to reduce complexity and concentrate low-abundance compounds, is a crucial step prior to LC-MS/MS analysis of peptides from complex biological matrices nih.govspringernature.comresearchgate.net. Despite its capabilities, challenges in LC-MS/MS include sample preparation complexity, the need for high-quality chromatographic separation, and sophisticated data analysis mtoz-biolabs.com.

Isotopic Labeling Strategies for Metabolic Flux and Turnover Studies

Isotopic labeling strategies, often coupled with mass spectrometry, are powerful approaches for investigating metabolic flux and turnover rates of biomolecules, including peptides and proteins plos.orgcreative-proteomics.comresearchgate.netnih.govmpg.de. Stable isotopes, such as carbon-13 (¹³C), are introduced into a biological system, and their incorporation into metabolites and peptides is traced over time plos.orgcreative-proteomics.comresearchgate.netnih.gov. This allows for the quantification of metabolite flow through metabolic pathways and the assessment of synthesis and turnover dynamics creative-proteomics.comresearchgate.netnih.gov.

In the context of peptides and proteins, isotopic labeling can report on the synthesis and turnover dynamics of individual proteins plos.org. Methods like Stable Isotope Labeling with Amino acids in Cell culture (SILAC) or using labeled substrates like ¹³C-labeled glucose are employed to isotopically tag proteins plos.org. Following proteolysis, the resulting labeled peptides can be analyzed by tandem mass spectrometry to assess the incorporation of isotopes into specific amino acids within the peptide sequence plos.org. Analyzing the isotopic enrichment profiles provides insights into the activity of metabolic pathways and can be integrated into metabolic models to quantitatively describe the metabolic state creative-proteomics.comnih.gov. While analyzing isotopic labeling in peptide fragments by tandem MS can provide detailed information on metabolism, challenges remain in its use for quantitative methods like metabolic flux analysis without further development plos.org.

Electrophoretic Techniques for Dipeptide Characterization

Electrophoresis is a separation technique that leverages the differential migration of charged particles within an electric field. bhu.ac.in This principle is applied to characterize molecules such as amino acids and peptides based on their charge, size, and shape. bio-rad.com Various electrophoretic techniques exist, including gel electrophoresis and capillary electrophoresis (CE). bio-rad.comslideshare.net

Capillary electrophoresis, in particular, has proven to be a powerful tool for the analysis of amino acids and can be applied to dipeptides like this compound. nih.govnih.gov CE offers advantages such as high separation efficiency, short analysis times, and minimal sample consumption. nih.govwiley-vch.de Detection methods coupled with CE for amino acid analysis include UV detection, mass spectrometry (MS), fluorescence detection (LIF), and electrochemical detection (EC). nih.govcreative-proteomics.com For compounds with weak UV absorption, derivatization or indirect UV detection might be employed to enhance sensitivity. creative-proteomics.comhoriba.com CE-MS, combining the separation power of CE with the detection capabilities of MS, offers high sensitivity, accuracy, and minimal interference for amino acid analysis in complex matrices like urine. nih.govcreative-proteomics.com

While specific detailed research findings solely focused on the electrophoretic characterization of this compound were not extensively available in the search results, the general principles and applications of electrophoresis for amino acids and peptides indicate its relevance for studying this compound. For instance, capillary electrophoresis with contactless conductivity detection (C4D) has been demonstrated for the rapid and sensitive determination of branched-chain amino acids, including leucine (B10760876) and valine, in human plasma. nih.gov This suggests that similar CE-based approaches, possibly coupled with sensitive detection methods, could be adapted for the characterization of this compound.

Development and Validation of Bioanalytical Methods for this compound

Bioanalytical methods are crucial for the quantitative determination of analytes like this compound in biological samples, supporting studies such as pharmacokinetics and bioequivalence. researchgate.nethumanjournals.com The development and validation of these methods are essential to ensure the reliability and quality of the analytical results. researchgate.neteuropa.eu

Method development involves defining the operating conditions and limitations of the method for its intended purpose. fda.gov This includes characterizing reference standards, optimizing sample preparation, and establishing calibration curves and quality control (QC) samples. europa.eufda.gov Sample preparation techniques for biological matrices often include liquid-liquid extraction, solid-phase extraction, or protein precipitation to isolate the analyte and remove interfering substances. humanjournals.comorganomation.com

Method validation is a process that demonstrates that the developed method is suitable for its intended use. europa.eufda.gov Key validation parameters for bioanalytical methods typically include selectivity, specificity, sensitivity (limit of detection, LOD, and limit of quantification, LOQ), linearity, accuracy, precision, recovery, and stability of the analyte in the biological matrix. researchgate.neteuropa.eustanford.edu Regulatory guidelines, such as those from the ICH and FDA, provide recommendations for bioanalytical method validation. europa.eufda.govich.org

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) often coupled with mass spectrometry (MS), are widely used for the analysis of medicaments and metabolites in biological samples due to their sensitivity and selectivity. ju.edu.jonih.gov LC-MS/MS is a powerful technique for the quantitative analysis of small molecules and peptides in biological matrices. nih.govbioanalysisforum.jp Validation of LC-MS/MS methods for bioanalysis involves assessing parameters like selectivity, matrix effect, accuracy, precision, and stability. stanford.edubioanalysisforum.jpnih.gov

While direct studies detailing the specific development and validation of bioanalytical methods solely for this compound were not prominently featured in the search results, the principles and techniques described for the analysis of amino acids and peptides in biological matrices are directly applicable. For example, LC-MS/MS methods have been developed and validated for the quantification of natural amino acids in plasma, demonstrating the feasibility of using this technology for similar dipeptides. nih.gov The validation parameters evaluated in such studies, including accuracy, precision, and stability, would be relevant for developing a bioanalytical method for this compound. stanford.edunih.gov

The table below outlines typical validation parameters considered in bioanalytical method validation, which would be applied to a method for this compound.

| Validation Parameter | Description |

| Selectivity/Specificity | Ability to unequivocally assess the analyte in the presence of other components in the sample matrix. researchgate.neteuropa.eu |

| Sensitivity (LOD/LOQ) | The lowest concentration of analyte that can be reliably detected (LOD) or quantified (LOQ). researchgate.net |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte over a defined range. researchgate.net |

| Accuracy | The closeness of the mean of the test results obtained by the method to the true value. researchgate.net |

| Precision | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. researchgate.net |

| Recovery | The efficiency of the sample preparation method in extracting the analyte from the matrix. researchgate.net |

| Stability | The ability of the analyte to remain unchanged in the biological matrix under specific storage and handling conditions. researchgate.netich.org |

| Matrix Effect | The influence of the sample matrix on the ionization and detection of the analyte, particularly in MS-based methods. nih.gov |

Future Directions and Emerging Research Avenues for Leucylvaline

Integration of Multi-Omics Data for Systems-Level Understanding of Leucylvaline

Understanding the comprehensive role of this compound within biological systems requires the integration of multi-omics data. Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of how this compound is produced, metabolized, and how it interacts with other molecules and pathways frontiersin.orgfrontiersin.org.

Studies utilizing metabolomics have identified this compound in various biological contexts, such as in cucumber fruits under stress conditions and in comparative metabolomic analyses in broiler chickens mdpi.comfrontiersin.org. Multi-omics analysis has been effectively employed to study the molecular changes underlying complex traits and the biochemical and physiological functions of bioactive substances frontiersin.org. For instance, multi-omics analysis has revealed how leucine (B10760876) deprivation affects lipid metabolism in the liver of mice, demonstrating the power of this approach in understanding amino acid-related metabolic disorders nih.gov.